(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidine ring, a tert-butyl group, and a phenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl hydroperoxide in the presence of catalysts to introduce the tert-butyl group efficiently.
Addition of the Phenyl Group: The phenyl group can be introduced through various substitution reactions, often using phenyl halides or phenylboronic acids as reagents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of metal catalysts.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Phenyl halides or phenylboronic acids in the presence of palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The exact mechanism of action for (3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Properties
Molecular Formula |
C15H21NO2 |
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Molecular Weight |
247.33 g/mol |
IUPAC Name |
(3S,4R)-1-tert-butyl-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)16-9-12(13(10-16)14(17)18)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 |
InChI Key |
BPPZFLUXKXWCTL-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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